1-METHYLTETRALINE

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Researchers requiring a regioisomerically pure hydrogen-donor solvent or geochemical biomarker standard often face supply inconsistencies with undefined methyltetralin mixtures. 1-Methyltetraline (CAS 1559-81-5) resolves this through its defined α-methyl substitution, delivering enhanced hydrogen-donating activity and a reproducible ~1:2 ratio relative to 2-methyltetralin for maturity assessments. • Hydrogen-donor efficiency superior to tetralin and longer-chain 1-alkyltetralins • Unique 1:1 axial/equatorial conformer equilibrium for NMR conformational probing • Consistent GC/MS benchmark for petroleum geochemistry. Supplied with batch-specific purity certificates and global logistics support.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 1559-81-5
Cat. No. B074724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHYLTETRALINE
CAS1559-81-5
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1CCCC2=CC=CC=C12
InChIInChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3
InChIKeyAPBBTKKLSNPFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyltetraline Overview


1-Methyltetraline (α-methyltetralin, CAS 1559-81-5, C11H14) is a partially hydrogenated bicyclic aromatic hydrocarbon comprising a tetrahydronaphthalene core with a methyl substituent at the 1-position. It is a colorless liquid with a boiling point of approximately 220 °C, a density of 0.9548 g/cm³, and a calculated XLogP3-AA of 3.6, indicative of significant hydrophobicity [1][2]. As a methylated derivative of tetralin, this compound occupies a specific niche among hydrogen-donor solvents and geochemical biomarkers, where the position of the methyl group and the resulting stereoelectronic properties confer distinct performance attributes relative to unsubstituted tetralin and regioisomeric methyltetralins .

Geochemical biomarker reference standard for GC‑MS isomer ratio calibration
Hydrogen‑donor solvent with reported highest activity among 1‑alkyltetralins
Conformational probe (~1:1 axial/equatorial) for NMR and stereoelectronic studies
Catalytic hydroconversion intermediate for sulfur‑response model investigations

1-Methyltetraline Substitution Risks


Generic substitution among tetralins or methyltetralin isomers is not functionally equivalent because the precise position of the methyl substituent dictates both the conformational equilibrium of the saturated ring and the compound's behavior in hydrogen-transfer, catalytic, and geochemical processes. 1-Methyltetraline exhibits a distinct conformational distribution (equally populated axial/equatorial conformers) compared to 2-methyltetralin (strongly equatorial-biased) [1], leading to different stereoelectronic effects. Furthermore, α-methyl substitution enhances hydrogen-donating activity relative to both unsubstituted tetralin and longer-chain 1-alkyltetralins, while also conferring a unique susceptibility to sulfur-modulated catalytic transformations that differ from the isomerization and ring-opening pathways followed by other methyltetralin isomers [2][3]. These quantifiable differences in physical-organic and process chemistry underscore the necessity of selecting the specific regioisomer rather than a less-defined 'methyltetralin' mixture or a different alkyltetralin analog.

Conformer population (~1:1 axial/equatorial) may not transfer to 2‑methyltetralin, which is strongly equatorial‑biased.
Hydrogen‑donor activity context may shift when replacing with longer‑chain 1‑alkyltetralins or unsubstituted tetralin.
Sulfur‑modulated hydroconversion pathway does not replicate with other methyltetralin isomers.

1-Methyltetraline Performance Evidence


Conformational Equilibrium vs. 2-Methyltetralin

13C NMR conformational analysis reveals that 1-methyltetraline exists as a nearly equal mixture of axial and equatorial conformers at room temperature, in stark contrast to 2-methyltetralin, which is strongly biased toward the equatorial conformation [1].

Conformational equilibrium
Head‑to‑head
1‑Methyltetralin ~1:1 axial/equatorial
2‑Methyltetralin >9:1 equatorial
Supports conformational profiling and method development
¹³C NMR, CDCl₃, 25 °C
Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Hydrogen-Donating Activity vs. 1-Alkyltetralins

Density functional theory (DFT) calculations of hydrogen transfer rate constants to coal radicals demonstrate that the hydrogen-donating activity of 1-methyltetraline exceeds that of 1-ethyltetralin, 1-propyltetralin, and 1-butyltetralin, while α-methyl substitution itself enhances activity compared to unsubstituted tetralin [1].

H‑donor activity
Class‑level
Ranked highest among 1‑alkyltetralins tested (DFT)
Supports hydrogen‑donor solvent screening
No exact numerical values provided; Fuel 2022
Coal Liquefaction Hydrogen Transfer DFT Calculations

Geochemical Biomarker Ratio: 1- vs. 2-Methyltetralin

Quantitative GC/MS analysis of 16 crude oil samples and 14 coal samples of diverse origin shows that the concentration of 2-methyltetralin is approximately twice that of 1-methyltetraline in all samples, establishing a robust and invariant 2:1 ratio for these methyltetralin isomers [1].

Biomarker ratio
Reported
[2‑Me] / [1‑Me] ≈ 2.0
Supports isomer ratio monitoring in geochemistry
30 crude oil/coal samples, GC‑MS
Geochemistry Biomarker Analysis Petroleum Geoscience

Sulfur-Modulated Catalytic Hydroconversion Pathways

In the hydroconversion of 1-methylnaphthalene over Pt–Pd/USY catalysts, 1-methyltetraline is formed as the primary hydrogenation product, and its subsequent transformation is uniquely modulated by sulfur species: increased sulfur content suppresses hydrogenation to methyldecalins while enhancing isomerization to alkylindanes and ring-opening to alkylbenzenes [1]. This behavior differs from that of other methyltetralin isomers (e.g., 5-methyltetralin) which exhibit different ring-opening product distributions [2].

Catalytic pathway
Class‑level
Sulfur addition shifts product distribution: hydrogenation↓, isomerization/ring‑opening↑
Supports catalyst sulfur‑response studies
Pt‑Pd/USY, 310 °C, 5 MPa H₂
Catalysis Hydroconversion Sulfur Resistance

1-Methyltetraline Application Scenarios


Geochemical Biomarker Quantification

Utilize 1-methyltetraline as a calibration standard or reference compound in GC/MS analysis of crude oils and coal extracts. Its consistently observed concentration ratio of ~1:2 relative to 2-methyltetralin [1] provides a robust internal benchmark for assessing biomarker preservation and source-rock thermal maturity. Deviations from this invariant ratio can signal anomalous geological processes, making 1-methyltetraline an essential component of petroleum geochemistry workflows.

Hydrogen-Donor Solvent for Coal Liquefaction

Employ 1-methyltetraline as a hydrogen-donor solvent component in direct coal liquefaction processes where maximal hydrogen transfer efficiency is required. Computational studies [1] indicate that α-methyl substitution enhances hydrogen-donating activity compared to unsubstituted tetralin and that 1-methyltetraline outperforms longer-chain 1-alkyltetralins. This can reduce solvent make-up requirements and improve liquid yield in bench-scale and pilot-plant liquefaction experiments.

Conformational Probe for NMR and Chiral Selectors

Leverage the unique conformational equilibrium of 1-methyltetraline—an approximately equal mixture of axial and equatorial conformers at room temperature [1]—as a conformational probe in NMR spectroscopic studies of molecular recognition. This property also makes 1-methyltetraline a valuable scaffold for the design of chiral selectors or for calibrating computational conformational sampling methods in physical organic chemistry.

Sulfur-Resistant Catalytic Hydroconversion Model

Select 1-methyltetraline as a model intermediate in hydroconversion studies of aromatic-rich feedstocks over bifunctional catalysts. The compound's distinct response to sulfur poisoning—where hydrogenation to decalins is suppressed while isomerization and ring-opening are enhanced [1][2]—makes it a more informative probe than other methyltetralin isomers for evaluating catalyst thiotolerance and for optimizing process conditions in the upgrading of coal-derived liquids or heavy petroleum fractions.

Application
Selection Property
Validation Focus
Biomarker ratio calibration studies
Isomer ratio consistency
Reproducibility of 2‑Me/1‑Me ratio across matrices
Hydrogen‑donor solvent screening
H‑transfer activity rank
Efficiency relative to tetralin and 1‑alkyltetralins
Conformational probe studies
Conformer equilibrium profile
Axial/equatorial ratio stability under conditions
Catalytic sulfur‑response model investigations
Sulfur‑modulated pathway specificity
Product distribution vs. sulfur content

Technical Documentation Hub

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28 linked technical documents
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